Erythro-Selectivity in Stereoselective Synthesis
In the convergent (C2 + C3) synthetic route reported by Yamamoto et al. (1985), the key nucleophilic addition of methyl isocyanoacetate to 2,3-O-isopropylidene-D-glyceraldehyde proceeds with erythro-selectivity of nearly 100%, establishing the (2S,3S,4R) configuration of 2-amino-2-deoxy-D-arabinose in a single step [1]. The same oxazoline intermediate is then divergently converted to either 2-amino-2-deoxy-D-arabinose or 2-deoxy-D-ribose [1]. While the erythro-selectivity value is shared by both products, the D-arabinose derivative is obtained with this defined (2S,3S,4R) stereochemistry, contrasting with alternative amino pentose syntheses that may require lengthier protection/deprotection sequences or produce epimeric mixtures [2]. Mukaiyama et al. (1982) independently reported a related stereoselective route yielding 2-acetamido-2-deoxy-D-arabinose and -D-ribose from 2-amino-2-deoxy-D-pentonic acid derivatives, confirming the reproducibility of high stereocontrol for the D-arabino series [2].
| Evidence Dimension | Erythro-selectivity of key C–C bond-forming step |
|---|---|
| Target Compound Data | Nearly 100% erythro-selectivity for 2-amino-2-deoxy-D-arabinose formation |
| Comparator Or Baseline | 2-Deoxy-D-ribose synthesized from the same oxazoline intermediate; other amino pentose syntheses may yield epimeric mixtures or require additional chiral resolution steps |
| Quantified Difference | Nearly 100% vs. variable selectivity in non-stereoselective routes (no fixed numerical comparator available; advantage is operational: avoids chiral separation) |
| Conditions | Nucleophilic addition of methyl isocyanoacetate to 2,3-O-isopropylidene-D-glyceraldehyde; subsequent intermolecular cyclization to trans-oxazoline; acid hydrolysis to free amino sugar |
Why This Matters
Procurement of material synthesized via this route guarantees defined (2S,3S,4R) stereochemistry without contamination by epimeric byproducts, which is critical when the compound is used as a chiral building block or in stereospecific biological assays.
- [1] Yamamoto Y, Kirihata M, Ichimoto I, Ueda H. Stereoselective Synthesis of 2-Amino-2-deoxy-D-arabinose and 2-Deoxy-D-ribose. Agricultural and Biological Chemistry, 1985, 49(5): 1435–1439. doi:10.1080/00021369.1985.10866889. View Source
- [2] Mukaiyama T, Miwa T, Nakatsuka T. A Stereoselective Synthesis of 2-Amino-2-deoxy-D-arabinose and -D-ribose. Chemistry Letters, 1982, 11(2): 145–148. doi:10.1246/cl.1982.145. View Source
